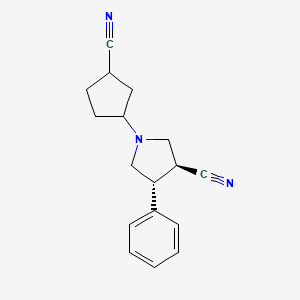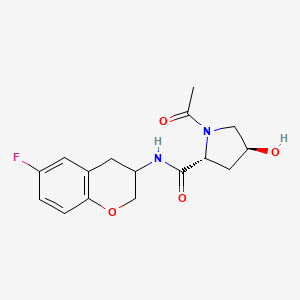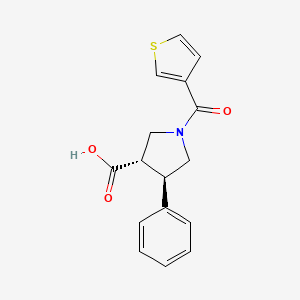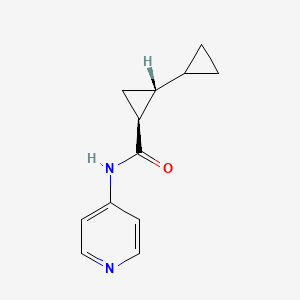
(3S,4R)-1-(3-cyanocyclopentyl)-4-phenylpyrrolidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-(3-cyanocyclopentyl)-4-phenylpyrrolidine-3-carbonitrile, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用機序
(3S,4R)-1-(3-cyanocyclopentyl)-4-phenylpyrrolidine-3-carbonitrile acts as a selective and irreversible inhibitor of GABA transaminase, an enzyme responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain as a result of this compound administration have been shown to have a number of biochemical and physiological effects. These include anticonvulsant, anxiolytic, and sedative effects, as well as a reduction in drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
(3S,4R)-1-(3-cyanocyclopentyl)-4-phenylpyrrolidine-3-carbonitrile has several advantages for use in lab experiments. It is highly selective for GABA transaminase, and its irreversible binding to the enzyme allows for long-lasting effects. However, one limitation of this compound is its poor solubility in water, which can make dosing and administration challenging.
将来の方向性
There are several potential future directions for research on (3S,4R)-1-(3-cyanocyclopentyl)-4-phenylpyrrolidine-3-carbonitrile. One area of interest is its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, this compound may have potential as a treatment for anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Finally, further research is needed to determine the safety and efficacy of this compound in clinical settings, particularly in the treatment of addiction.
合成法
(3S,4R)-1-(3-cyanocyclopentyl)-4-phenylpyrrolidine-3-carbonitrile can be synthesized through a multi-step process involving the reaction of cyclopentanone with malononitrile, followed by the formation of a pyrrolidine ring and the addition of a phenyl group. The final product is obtained through a chiral resolution process to obtain the desired (3S,4R) enantiomer.
科学的研究の応用
(3S,4R)-1-(3-cyanocyclopentyl)-4-phenylpyrrolidine-3-carbonitrile has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models, this compound has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, this compound has been investigated as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
(3S,4R)-1-(3-cyanocyclopentyl)-4-phenylpyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-9-13-6-7-16(8-13)20-11-15(10-19)17(12-20)14-4-2-1-3-5-14/h1-5,13,15-17H,6-8,11-12H2/t13?,15-,16?,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGAHHCVWCKSEZ-INXRADFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)N2CC(C(C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC1C#N)N2C[C@H]([C@@H](C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-hydroxycyclohexyl)-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea](/img/structure/B7336269.png)
![(2R,4R)-1-acetyl-N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7336270.png)
![N-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-pyrazol-1-ylpyrrolidine-1-carboxamide](/img/structure/B7336273.png)

![1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]-1-(1-thiophen-2-ylethyl)urea](/img/structure/B7336278.png)
![2-(hydroxymethyl)-2-(2-methylpropyl)-N-[(1R,2R)-2-methylsulfonylcyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B7336279.png)
![(3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B7336289.png)

![5-(dimethylamino)-N-[(2R)-2-hydroxypropyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7336307.png)
![2-[(1S,2R)-2-hydroxycyclohexyl]-N-[(2R)-2-hydroxypropyl]-N-methylacetamide](/img/structure/B7336308.png)
![4-[[(3,5-Dimethylthiophen-2-yl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7336312.png)

![[(1S,2R)-2-cyclopropylcyclopropyl]-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7336327.png)
![(1R,5S)-N-(2-ethylphenyl)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B7336338.png)
